
4-allyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives within the 1,2,4-triazole class typically involves intramolecular cyclization of thiosemicarbazides. For similar compounds, base-catalyzed intramolecular dehydrative cyclization methods have been employed to achieve yields of 75-85% (Analytical Sciences: X-ray Structure Analysis Online, 2005). This process generally results in the formation of the triazole ring, integral to the compound's structure and function.
Molecular Structure Analysis
The molecular structure and vibrational bands of related 1,2,4-triazole derivatives have been characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction. These analyses provide detailed information on the molecular geometry, which is crucial for understanding the compound's chemical behavior and interaction with biological targets (Spectrochimica Acta. Part A, Molecular and Biomolecular Spectroscopy, 2010).
Chemical Reactions and Properties
1,2,4-Triazole derivatives undergo a range of chemical reactions, contributing to their versatility in pharmaceutical applications. For instance, S-alkylation under various conditions can lead to the production of bis(alkylated) derivatives, demonstrating the chemical reactivity and potential for functionalization of the triazole core (Journal of Heterocyclic Chemistry, 2006).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as melting points and solubility, are influenced by the nature and position of substituents on the triazole ring. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations (European Journal of Chemistry, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 1,2,4-triazole derivatives, are significantly impacted by their molecular structure. The presence of a thiol group in "4-allyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol" suggests potential for further chemical modifications and interactions with biological molecules, which are essential for drug development and other applications (Die Pharmazie, 2001).
Applications De Recherche Scientifique
Thiyl Radicals in Organic Synthesis
Thiyl radicals, including those derived from triazole-thiols, play a significant role in organic synthesis. These radicals can initiate chain reactions, leading to the formation of complex molecules with potential applications in pharmaceuticals and materials science. The versatility of thiyl radicals in promoting cyclizations, rearrangements, and additions makes them valuable tools in constructing cyclic compounds and functionalizing alkenes. Notably, the study by Dénès et al. (2014) highlights the application of thiyl radicals in synthesizing endoperoxides and polyoxometalates, which are crucial in antimalarial therapy and as materials with unique electronic properties (Dénès, Pichowicz, Povie, & Renaud, 2014).
Synthesis of Schiff Bases
Schiff bases containing the 1,2,4-triazole ring, as demonstrated by Mobinikhaledi et al. (2010), can be synthesized from 4-allyl-5-piridine-4-yl-4H-1,2,4-triazole-3-thiol. These compounds are characterized by their NMR spectra and show potential in various chemical transformations. The synthesis route provides a foundation for producing novel compounds that could have applications in coordination chemistry and as ligands in metal complexes (Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).
Antimicrobial and Antifungal Activity
Triazole derivatives, including those related to 4-allyl-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol, have been studied for their antimicrobial and antifungal activities. Research by Colanceska-Ragenovic et al. (2001) shows that such compounds exhibit significant antibacterial and antifungal effects against common pathogens, suggesting their potential as pharmaceutical agents (Colanceska-Ragenovic, Dimova, Kakurinov, Molnar, & Bužarovska, 2001).
Corrosion Inhibition
The compound's ability to inhibit corrosion in metals, particularly mild steel, in acidic environments has been a subject of study. Orhan et al. (2012) demonstrate that 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol can effectively prevent corrosion, likely through the formation of a protective film on the metal surface. This application is critical in industrial processes where corrosion resistance is essential for maintaining the integrity of metal components (Orhan, Ercan, Koparir, & Soylemez, 2012).
Propriétés
IUPAC Name |
4-prop-2-enyl-3-(4-propoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-9-17-13(15-16-14(17)19)11-5-7-12(8-6-11)18-10-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHFDDMVBICUFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(prop-2-en-1-yl)-5-(4-propoxyphenyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



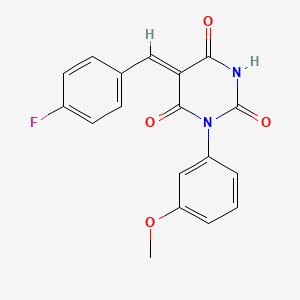
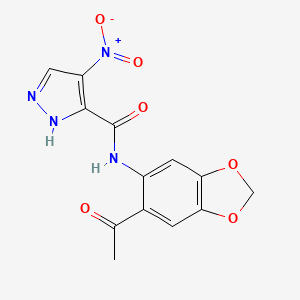
![3-anilino-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B4625437.png)
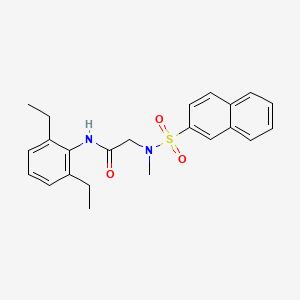
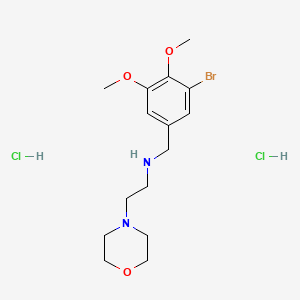

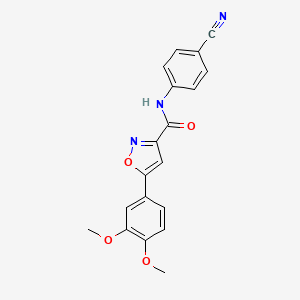
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4625504.png)
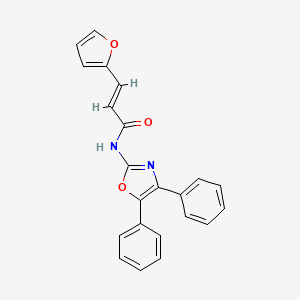
![4-tert-butyl-N-[2-(2-methoxyphenoxy)ethyl]benzamide](/img/structure/B4625520.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)
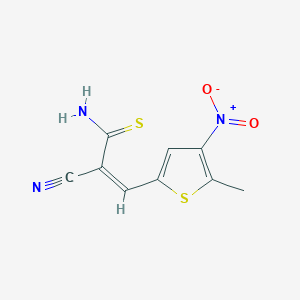
![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)
